molecular formula C6H7ClN2O3 B2923856 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate CAS No. 866154-16-7

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate

Cat. No. B2923856
CAS RN: 866154-16-7
M. Wt: 190.58
InChI Key: KXYVZOKFXZYGSS-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a type of carbamate compound. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They include organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom . The exact molecular structure of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate . They can also be formed via alcoholysis of carbamoyl chlorides .


Physical And Chemical Properties Analysis

Carbamates, such as methyl carbamate, are typically colorless solids . They have a molar mass of 75 g/mol . The solubility of carbamates in water is 20 g/L . The exact physical and chemical properties of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or experimental data.

Scientific Research Applications

Tautomerism and Basicity Studies

Isoxazoles, including derivatives similar to 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, have been studied for their tautomerism. Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, highlighting the influence of substituents on tautomeric equilibria and basicity of isoxazoles (Boulton & Katritzky, 1961).

Antitumor Applications

Compounds structurally related to 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate have shown promise in antitumor applications. Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, indicating the potential of isoxazole derivatives in cancer therapy (Stevens et al., 1984).

Chemical Synthesis and Functionalization

The reactivity of chloroglyoximes with aryl isocyanates to yield monocarbamates demonstrates the versatility of chloromethyl isoxazole derivatives in synthetic chemistry, as explored by Witek, Czekanski, and Kaczmarek (1990) (Witek et al., 1990). Similarly, Potkin et al. (2015) discussed the synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes, highlighting the chemical diversity achievable through nucleophilic substitutions (Potkin et al., 2015).

Drug Development and Bioactivation

The development of bioactive molecules featuring isoxazole rings has been a significant area of research. Bylund et al. (2012) reported on the bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles, which underscores the pharmacokinetic considerations in drug design involving isoxazole derivatives (Bylund et al., 2012).

Material Science and Drug Delivery

Isoxazole derivatives have also found applications in materials science, particularly in drug delivery systems. Sun et al. (2021) explored the dual functions of pH-sensitive cationic Zr-MOFs for drug loading and high-sensitivity fluorescence detection, indicating the potential of isoxazole-based compounds in enhancing drug delivery efficacy (Sun et al., 2021).

Mechanism of Action

Target of Action

The primary targets of carbamate compounds, such as 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, are often enzymes in the nervous system, specifically acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates inhibit the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron . The overstimulation can result in a range of effects, from twitching and tremors to paralysis and death, depending on the dose and the organism .

Biochemical Pathways

The inhibition of acetylcholinesterase by carbamates affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . The overstimulation caused by the accumulation of acetylcholine can disrupt these processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates like 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can vary. Carbamates are generally well absorbed by ingestion, inhalation, and dermal exposure . They are distributed throughout the body and are metabolized primarily in the liver . The metabolites are usually excreted in the urine .

Result of Action

The primary result of the action of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system . This can cause a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome), as well as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain soil types can enhance the degradation of carbamates, reducing their persistence in the environment . Temperature, humidity, and pH can also affect the stability and efficacy of these compounds . Furthermore, the presence of other chemicals can influence the toxicity of carbamates .

Future Directions

The future directions in the study and application of carbamates could involve exploring their binding mechanism with other molecules , developing new synthesis strategies , and investigating their potential applications in various industries .

properties

IUPAC Name

[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVZOKFXZYGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate

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